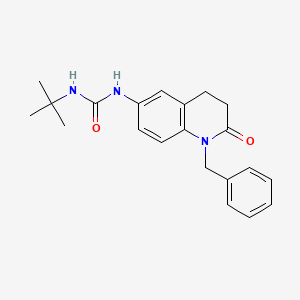

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea

Description

Properties

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-tert-butylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-21(2,3)23-20(26)22-17-10-11-18-16(13-17)9-12-19(25)24(18)14-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSLDZWSMAPKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Urea Derivative: The final step involves the reaction of the quinoline derivative with tert-butyl isocyanate to form the urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea exhibits anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been tested against breast cancer cells and demonstrated significant cytotoxicity at low micromolar concentrations.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. Its mechanism of action may involve competing with adenosine triphosphate (ATP) for binding sites on kinases, disrupting critical cellular signaling pathways necessary for tumor growth and survival. This characteristic positions it as a promising scaffold for developing new anticancer agents.

Target Identification

In biological research, the compound is utilized to identify molecular targets due to its ability to interact with various proteins. The quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. This property is crucial for studies aiming to elucidate the mechanisms of action of different therapeutic agents.

Pharmacological Studies

Pharmacological studies involving this compound focus on understanding its pharmacokinetics and pharmacodynamics. The high logP value suggests good membrane permeability, which is advantageous for oral bioavailability in drug formulations .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Breast Cancer Cell Lines : A study demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms.

- Kinase Inhibition : Another investigation revealed that the compound effectively inhibited specific kinases associated with cancer signaling pathways, leading to reduced proliferation of cancerous cells.

- DNA Interaction Studies : Research has shown that the compound binds to DNA strands, impacting replication processes and showing promise as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl urea derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Comparison of Key Structural Features and Properties

Key Observations :

Carboximidamide derivatives (e.g., compound 26 in ) exhibit polar interactions due to the amidine group, balancing lipophilicity.

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods described in , involving nitro reduction (e.g., Pd/C hydrogenation) and urea coupling.

- In contrast, carboximidamide derivatives require additional steps, such as reacting amines with methylthioimidate hydroiodide .

Biological Implications :

- Urea derivatives are often explored as kinase inhibitors due to their hydrogen-bonding capacity. The tert-butyl group may optimize binding pocket occupancy in hydrophobic regions.

- Fluorinated analogs (e.g., compound 25 in ) highlight the role of halogenation in enhancing metabolic stability and bioavailability.

Research Findings and Limitations

- Evidence Gaps : Direct biological data for the target compound are absent in the provided evidence. However, structural analogs in demonstrate that modifications at the 6-position (e.g., urea vs. carboximidamide) significantly alter pharmacological profiles.

Biological Activity

The compound 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea is a derivative of tetrahydroquinoline and urea, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and data tables.

Structure and Composition

The molecular formula of the compound is , with a molecular weight of 336.42 g/mol. The compound's structure includes a tetrahydroquinoline moiety linked to a tert-butyl urea group.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O2 |

| Molecular Weight | 336.42 g/mol |

| LogP | 4.7155 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Antimicrobial Activity

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains using methods such as agar diffusion assays. The minimal inhibitory concentrations (MICs) for these derivatives often fall within the range of 10-50 μg/mL, indicating moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of This compound has been evaluated in several studies. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 25 μM against human breast cancer cells (MDA-MB-231) .

Case Study: Antitumor Effects

In a notable study, a series of urea derivatives were synthesized and screened for their antitumor activity. Among these, the compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The results indicated that the compound could induce apoptosis in cancer cells via the mitochondrial pathway, suggesting its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : The compound could interact with cellular receptors that modulate growth and survival signals.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular stress and apoptosis in tumor cells .

In Vitro Studies

The following table summarizes key findings from in vitro studies assessing the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.